molecular formula C17H13FN4O2S2 B12192116 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12192116
M. Wt: 388.4 g/mol
InChI Key: JMBDPQKYNYQQEC-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiadiazole moiety, which is known for its strong electron-withdrawing capabilities, making it a valuable component in the synthesis of photoluminescent materials and other advanced applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with a sulfonyl group and further reacted with a fluorinated tetrahydro-pyridoindole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s strong electron-withdrawing ability enhances the compound’s reactivity, allowing it to interact with various biological and chemical systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its unique combination of the benzothiadiazole and fluorinated tetrahydro-pyridoindole moieties. This combination imparts distinct electronic and photoluminescent properties, making it highly valuable in advanced material synthesis and scientific research .

Properties

Molecular Formula

C17H13FN4O2S2

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H13FN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2

InChI Key

JMBDPQKYNYQQEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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